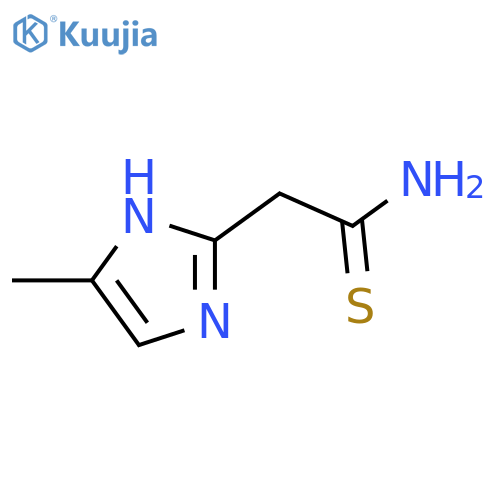

Cas no 2172205-19-3 (2-(4-methyl-1H-imidazol-2-yl)ethanethioamide)

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide

- 2172205-19-3

- EN300-1267989

-

- インチ: 1S/C6H9N3S/c1-4-3-8-6(9-4)2-5(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9)

- InChIKey: JPCWLSZCYSTXNE-UHFFFAOYSA-N

- ほほえんだ: S=C(CC1=NC=C(C)N1)N

計算された属性

- せいみつぶんしりょう: 155.05171847g/mol

- どういたいしつりょう: 155.05171847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1267989-0.05g |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 0.05g |

$1620.0 | 2023-05-23 | ||

| Enamine | EN300-1267989-2.5g |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 2.5g |

$3782.0 | 2023-05-23 | ||

| Enamine | EN300-1267989-5.0g |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 5g |

$5594.0 | 2023-05-23 | ||

| Enamine | EN300-1267989-10.0g |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 10g |

$8295.0 | 2023-05-23 | ||

| Enamine | EN300-1267989-1000mg |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 1000mg |

$1929.0 | 2023-10-02 | ||

| Enamine | EN300-1267989-50mg |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 50mg |

$1620.0 | 2023-10-02 | ||

| Enamine | EN300-1267989-500mg |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 500mg |

$1851.0 | 2023-10-02 | ||

| Enamine | EN300-1267989-2500mg |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 2500mg |

$3782.0 | 2023-10-02 | ||

| Enamine | EN300-1267989-10000mg |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 10000mg |

$8295.0 | 2023-10-02 | ||

| Enamine | EN300-1267989-0.1g |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide |

2172205-19-3 | 0.1g |

$1697.0 | 2023-05-23 |

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide 関連文献

-

1. Caper tea

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

2-(4-methyl-1H-imidazol-2-yl)ethanethioamideに関する追加情報

Comprehensive Guide to 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide (CAS No. 2172205-19-3): Properties, Applications, and Market Insights

2-(4-methyl-1H-imidazol-2-yl)ethanethioamide (CAS No. 2172205-19-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This imidazole-based thioamide derivative exhibits remarkable potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The compound's molecular formula, C6H9N3S, reveals its heterocyclic nature, combining nitrogen-rich imidazole rings with a reactive thioamide functional group.

Recent scientific literature highlights the growing importance of 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide in medicinal chemistry. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, with studies suggesting promising activity against various protein kinases involved in cellular signaling pathways. The 4-methyl substitution on the imidazole ring enhances the compound's metabolic stability, while the thioamide moiety provides unique hydrogen-bonding capabilities that are crucial for target binding.

The synthesis of CAS 2172205-19-3 typically involves multi-step organic transformations, starting from commercially available 4-methylimidazole precursors. Advanced purification techniques such as column chromatography and recrystallization are employed to achieve high purity levels (>98%), which is essential for research applications. Analytical characterization of this compound includes NMR spectroscopy, mass spectrometry, and HPLC analysis, confirming both its structural identity and purity.

In the context of current pharmaceutical trends, 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide aligns with the growing demand for small molecule therapeutics targeting epigenetic regulation. The compound's ability to interact with histone-modifying enzymes makes it particularly relevant in oncology research, where epigenetic targets are gaining prominence. Additionally, its potential applications in neurodegenerative disease research are being explored, given the imidazole scaffold's known activity in central nervous system targets.

The global market for specialized imidazole derivatives like 2172205-19-3 has shown steady growth, driven by increasing R&D investments in targeted therapies. Pharmaceutical companies and contract research organizations are actively sourcing high-quality 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide for their drug discovery programs. Current price trends reflect the compound's specialized nature, with costs varying based on purity levels and batch sizes.

From a regulatory perspective, CAS 2172205-19-3 is classified as a research chemical with no current restrictions in most jurisdictions. However, researchers should consult local regulations regarding the handling of thioamide-containing compounds. Proper storage conditions (typically 2-8°C under inert atmosphere) are recommended to maintain the compound's stability over extended periods.

Recent advances in computational chemistry have enabled more efficient exploration of 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide's potential applications. Molecular docking studies suggest favorable interactions with several disease-relevant protein targets, particularly in the areas of inflammation and metabolic disorders. These in silico findings are driving increased experimental validation efforts across academic and industrial laboratories.

The compound's structure-activity relationship (SAR) profile continues to be refined through systematic medicinal chemistry efforts. Current research focuses on optimizing the thioamide pharmacophore while maintaining the favorable properties of the 4-methylimidazole core. These efforts are yielding valuable insights for the design of next-generation heterocyclic therapeutics with improved potency and selectivity.

For researchers working with 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide, several key considerations should be noted. The compound's solubility profile favors polar organic solvents such as DMSO and DMF, while aqueous solubility is limited. Standard biological assay conditions often require optimization to account for these properties. Additionally, the compound's stability under various pH conditions should be verified for specific experimental setups.

Looking ahead, the scientific community anticipates expanding applications for 2172205-19-3 in precision medicine approaches. The compound's modular structure makes it amenable to various chemical modifications, allowing for the development of targeted therapeutic candidates tailored to specific patient populations. This aligns with broader trends toward personalized healthcare solutions in the pharmaceutical industry.

In conclusion, 2-(4-methyl-1H-imidazol-2-yl)ethanethioamide (CAS No. 2172205-19-3) represents a versatile building block in modern drug discovery with significant untapped potential. Its unique combination of imidazole heterocycle and thioamide functionality offers numerous opportunities for medicinal chemistry innovation. As research continues to uncover new biological activities for this scaffold, its importance in pharmaceutical development is likely to grow substantially in the coming years.

2172205-19-3 (2-(4-methyl-1H-imidazol-2-yl)ethanethioamide) 関連製品

- 1223740-55-3(3-Pyridinecarboxylic acid, 2-[4-[(4-chlorophenyl)methyl]-1-piperazinyl]-, hydrochloride (1:2) )

- 2248269-70-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-4-(2-methylpropyl)phenylacetate)

- 1895330-05-8(3-amino-2-(1H-1,3-benzodiazol-5-yl)propan-1-ol)

- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)

- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))

- 1784058-92-9(3-Oxetaneethanamine, 3-(1-methylethyl)-)

- 1344302-26-6(1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)

- 1514162-08-3(2-(2,5-difluoro-4-methylphenyl)propan-1-amine)

- 2248292-88-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1,8-naphthyridine-4-carboxylate)

- 2229312-17-6(1-{bicyclo2.2.1hept-5-en-2-yl}cyclopentane-1-carboxylic acid)